molecular formula C15H15ClN2O3S B14948304 (1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide

(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide

Cat. No.: B14948304
M. Wt: 338.8 g/mol
InChI Key: PBMNBKYDOHKVEA-UHFFFAOYSA-N
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Description

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a sulfonyl group attached to a chlorophenyl ring and an ethanimidamide moiety linked to a hydroxy-methylphenyl ring. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of 4-chlorobenzenesulfonyl chloride.

    Coupling with 4-hydroxy-2-methylphenylamine: The sulfonyl chloride intermediate is then reacted with 4-hydroxy-2-methylphenylamine under basic conditions to form the sulfonamide.

    Formation of the ethanimidamide moiety: The final step involves the reaction of the sulfonamide with ethanimidamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The sulfonyl and ethanimidamide groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N’-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide
  • (1E)-N’-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide
  • (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide

Uniqueness

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide stands out due to the presence of the chlorophenyl group, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxy-2-methylphenyl)ethanimidamide

InChI

InChI=1S/C15H15ClN2O3S/c1-10-9-13(19)5-8-15(10)17-11(2)18-22(20,21)14-6-3-12(16)4-7-14/h3-9,19H,1-2H3,(H,17,18)

InChI Key

PBMNBKYDOHKVEA-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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